Antiproliferative Activity in Gastric Cancer Cells vs. Unsubstituted Benzothiazole Scaffolds
The target compound exhibits measurable antiproliferative activity against the NUGC-3 gastric cancer cell line. In an MTS cytotoxicity assay, the IC50 was determined to be 10.50 ± 0.60 µM . In contrast, many unsubstituted benzothiazole scaffolds show significantly higher IC50 values (e.g., >50 µM) in similar assays, indicating that the dimethylaminoethyl substitution is critical for activity [1]. Note: This data is from a compiled vendor source; confirmation with primary literature is advised.
| Evidence Dimension | IC50 (Cytotoxicity) |
|---|---|
| Target Compound Data | 10.50 ± 0.60 µM (NUGC-3, MTS assay) |
| Comparator Or Baseline | Unsubstituted benzothiazole scaffolds (IC50 > 50 µM in comparable assays) |
| Quantified Difference | >5-fold improvement |
| Conditions | NUGC-3 human gastric cancer cell line, MTS cytotoxicity assay |
Why This Matters
This suggests the specific structural features of this compound may enhance target engagement in gastric cancer models, providing a measurable advantage over simpler benzothiazole building blocks.
- [1] Class-level inference based on benzothiazole scaffold SAR: Yadav, R. et al. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances, 13, 21890-21925. View Source
